Stereochemical Identity: (S)-enantiomer versus (R)-enantiomer (CAS 1286209-16-2)
The target compound possesses the (S)-absolute configuration at the pyrrolidine 3-position (IUPAC: tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate), confirmed by InChI Key JAEIGTZUFFYNQO-LBPRGKRZSA-N. Its (R)-enantiomer (CAS 1286209-16-2) has InChI Key JAEIGTZUFFYNQO-GFCCVEGCSA-N . In CGRP receptor antagonist programs (Kissei Pharmaceutical WO2018016547A1), the (S)-configuration of the pyrrolidine core is required to produce the active antagonist stereoisomer; the corresponding (R)-diastereomer of final compounds shows >100-fold lower CGRP receptor binding affinity as a class-level trend observed across multiple pyrrolidine-based CGRP antagonists [1].
| Evidence Dimension | Absolute stereochemistry (Cahn-Ingold-Prelog configuration at pyrrolidine C-3) |
|---|---|
| Target Compound Data | (S)-configuration; InChI Key JAEIGTZUFFYNQO-LBPRGKRZSA-N |
| Comparator Or Baseline | (R)-enantiomer (CAS 1286209-16-2); InChI Key JAEIGTZUFFYNQO-GFCCVEGCSA-N |
| Quantified Difference | Opposite enantiomer; class-level inference of >100-fold differential binding to CGRP receptor observed in structurally analogous pyrrolidine CGRP antagonists [1]. |
| Conditions | InChI Key assignment from canonical SMILES; CGRP receptor binding class inference derived from patent WO2018016547A1 pyrrolidine derivative SAR. |
Why This Matters
Procuring the incorrect (R)-enantiomer would yield the opposite stereoisomer of downstream drug candidates, potentially resulting in inactive or off-target compounds, wasting synthetic effort and resources.
- [1] Kissei Pharmaceutical Co., Ltd. Pyrrolidine derivative. WO2018016547A1, published 2018-01-25. Background and Examples describing enantioselective CGRP receptor antagonist activity. View Source
